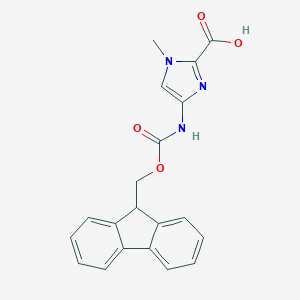

4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid

説明

4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS: 252206-28-3) is a specialized building block in peptide synthesis and heteroaromatic oligoamide assembly . The Fmoc (fluorenylmethyloxycarbonyl) group acts as a base-labile protecting group for the amino functionality, enabling its use in solid-phase peptide synthesis (SPPS) under mild deprotection conditions (e.g., piperidine in DMF) . Its molecular formula is C₂₀H₁₇N₃O₄, with a molecular weight of 363.37 g/mol .

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-23-10-17(21-18(23)19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,22,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUJLUWSTBUALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426690 | |

| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252206-28-3 | |

| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Benzyl Ester Protection and Boc Activation

In solution-phase routes, the imidazole carboxylic acid is protected as a benzyl ester using benzyl bromide and cesium carbonate in ethanol/water (3:1 v/v). Subsequent Boc protection of the amino group employs di-tert-butyl dicarbonate (Boc2O) in THF, yielding 4-(Boc-amino)-1-methyl-1H-imidazole-2-carboxylate with 88% efficiency.

Sequential Coupling and Deprotection

Microwave-Assisted Synthesis

Optimized Coupling Conditions

Microwave irradiation enhances coupling efficiency, particularly for sterically hindered intermediates. Reactions conducted at 50°C for 20 minutes with PyBOP/DIEA show 95% conversion, compared to 78% under conventional heating. A representative protocol involves activating Fmoc-Im-OH (1.2 eq) with PyBOP (1.1 eq) and DIEA (4 eq) in DMF, followed by microwave irradiation and resin cleavage.

Challenges in Microwave Synthesis

Premature cleavage of intermediates from 2-Cl-Trt resin occurs at temperatures >60°C, necessitating strict temperature control. Post-cleavage solubility issues are resolved by azeotropic drying with ethanol and trituration with hexane.

Comparative Analysis of Synthesis Methods

Yield and Purity

Scalability and Practical Considerations

Solid-phase synthesis is ideal for small-scale libraries (<1 g) due to resin costs, while solution-phase routes are preferred for bulk production (10–100 g). Microwave methods reduce reaction times by 70% but require specialized equipment.

Characterization and Quality Control

化学反応の分析

Types of Reactions: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid undergoes several types of reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF (dimethylformamide), which is a common step in peptide synthesis.

Coupling Reactions: The compound can participate in peptide bond formation using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: HBTU and DIPEA in DMF.

Major Products: The major products formed from these reactions are typically peptides with the Fmoc group removed, allowing for further functionalization or elongation of the peptide chain .

科学的研究の応用

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid is primarily used as a building block in the synthesis of peptides. It facilitates solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of complex peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during synthesis, enabling selective reactions and the formation of desired peptide bonds.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized this compound to create peptides with enhanced biological activity. The compound's unique structural properties contributed to the stability and efficacy of the synthesized peptides in biological assays.

Drug Development

Pharmaceutical Applications

The compound plays a crucial role in drug development, particularly in designing drugs that target specific biological pathways. Its imidazole structure is known for its ability to participate in hydrogen bonding and other interactions critical for binding to biological targets.

Case Study: HIV Integrase Inhibitors

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on HIV integrase. These studies highlight the compound's potential as a scaffold for developing new antiviral agents targeting HIV replication pathways.

Bioconjugation

Enhancing Diagnostic and Therapeutic Agents

In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other molecules. This enhances the functionality of diagnostic tools and therapeutic agents by improving their stability and specificity.

Case Study: Targeted Drug Delivery Systems

A notable application involves using this compound in targeted drug delivery systems where it aids in conjugating drugs to antibodies. This approach allows for more precise targeting of cancer cells, minimizing side effects while maximizing therapeutic efficacy.

Research in Biochemistry

Studying Enzyme Activity and Protein Interactions

The compound is valuable in biochemical research for studying enzyme activity and protein interactions. Its ability to mimic natural substrates makes it a useful tool for investigating metabolic pathways and cellular functions.

Case Study: Enzyme Inhibition Studies

In enzyme inhibition studies, researchers have used this compound to explore its effects on specific enzymes related to metabolic disorders. The findings indicate that modifications of this compound can lead to potent inhibitors that may serve as therapeutic agents.

Material Science

Functionalized Surfaces and Nanomaterials

The compound is explored in material science for creating functionalized surfaces and nanomaterials applicable in sensors and drug delivery systems. Its chemical properties allow for the modification of surface characteristics, enhancing sensor sensitivity or drug release profiles.

Case Study: Development of Sensor Technologies

Recent advancements have seen the integration of this compound into sensor technologies for detecting biomolecules. The functionalization improves the sensor's selectivity and response time, showcasing its potential in diagnostic applications.

Summary Table of Applications

| Application Area | Description | Notable Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Synthesis of bioactive peptides |

| Drug Development | Scaffold for designing drugs targeting specific pathways | HIV integrase inhibitors |

| Bioconjugation | Enhances functionality of diagnostic and therapeutic agents | Targeted drug delivery systems |

| Biochemistry Research | Studies enzyme activity and protein interactions | Enzyme inhibition studies |

| Material Science | Creation of functionalized surfaces and nanomaterials | Development of sensor technologies |

作用機序

The primary mechanism of action for 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build complex peptides .

類似化合物との比較

Key Research Findings

- Synthetic Utility : Fmoc-protected imidazole derivatives are favored in SPPS due to compatibility with automated synthesizers and mild deprotection .

- Stability : Fmoc groups are stable under acidic conditions but sensitive to bases, enabling sequential deprotection in multi-step syntheses .

- Biological Activity : Imidazole-2-carboxylic acid derivatives show promise in kinase inhibition (e.g., AMGbis009_8) and DNA-targeted therapies .

生物活性

4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS No: 252206-28-3) is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This compound serves as a building block in the synthesis of various bioactive molecules, particularly in the development of peptide mimetics and heteroaromatic oligoamides. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Molecular Formula: C₁₈H₁₅N₃O₄

Molecular Weight: 363.373 g/mol

Purity: Typically >95% in commercial preparations .

The biological activity of this compound primarily stems from its ability to mimic natural amino acids and participate in peptide bond formation. Its structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable component in drug design.

Antiviral Activity

Research indicates that imidazole derivatives, including this compound, exhibit antiviral properties. For instance, compounds featuring imidazole rings have been shown to inhibit viral replication in various studies, particularly against RNA viruses . The specific mechanism often involves interference with viral entry or replication processes.

Antibacterial Properties

Imidazole derivatives are also noted for their antibacterial activities. Studies have demonstrated that modifications to the imidazole structure can enhance its efficacy against bacterial strains, potentially by disrupting bacterial cell wall synthesis or function .

Case Studies

-

Imidazole Derivatives Against Viral Infections

A study highlighted the efficacy of imidazole-based compounds against the Tobacco Mosaic Virus (TMV). Compounds similar to this compound showed significant antiviral activity with IC50 values indicating effective inhibition at low concentrations . -

Antibacterial Screening

In another investigation, various imidazole derivatives were screened for antibacterial activity against common pathogens. The results indicated that certain structural modifications led to enhanced activity, suggesting that this compound could be optimized for better antibacterial performance .

Table 1: Summary of Biological Activities

Q & A

Q. What protocols ensure efficient incorporation of this compound into automated peptide synthesizers?

Q. How is the compound’s solubility profile optimized for biophysical studies (e.g., crystallography)?

- Answer : Screen solvents (DMF/acetonitrile/water mixtures) and additives (e.g., PEGs, detergents). For crystallography, use vapor diffusion with 20–30% PEG 3350 as a precipitant. Solubility improves at pH 7–8 due to carboxylate deprotonation .

Data Contradiction Analysis

Q. Discrepancies in reported coupling efficiencies: How should conflicting data be reconciled?

- Answer : Variations arise from resin type (Wang vs. Rink) or activation methods. For example:

- Wang resin : Lower efficiency due to steric constraints; use pre-activation.

- Rink resin : Higher efficiency with in situ activation.

- Validate protocols via LC-MS and adjust molar excess/reaction times accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。